![molecular formula C12H14O4 B135122 2-(Ethoxycarbonyl)benzenepropanoic acid CAS No. 156590-22-6](/img/structure/B135122.png)
2-(Ethoxycarbonyl)benzenepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)benzenepropanoic acid, also known as ethyl 2-(phenylamino)propanoate, is an organic compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.31 g/mol. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)benzenepropanoic acid is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in the biosynthesis of various molecules, such as fatty acids and prostaglandins. This inhibition can lead to a decrease in the levels of these molecules in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
2-(Ethoxycarbonyl)benzenepropanoic acid has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been reported to have an effect on lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Ethoxycarbonyl)benzenepropanoic acid in lab experiments is its high purity and stability. This makes it an ideal starting material for the synthesis of various compounds. Additionally, it has a wide range of applications in various fields of research. However, one of the limitations of using this compound is its high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(Ethoxycarbonyl)benzenepropanoic acid. One area of interest is the development of new synthetic routes for the compound, which could lead to increased yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of the compound, particularly in vivo.
Synthesemethoden
The synthesis of 2-(Ethoxycarbonyl)benzenepropanoic acid involves the reaction of 2-(Ethoxycarbonyl)benzenepropanoic acid 2-bromo-3-phenylpropanoate with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)benzenepropanoic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It can also be used as a building block for the synthesis of more complex molecules, such as peptides and proteins.
Eigenschaften
CAS-Nummer |
156590-22-6 |
---|---|
Produktname |
2-(Ethoxycarbonyl)benzenepropanoic acid |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-(2-ethoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10-6-4-3-5-9(10)7-8-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
XBEPXXXZMBALHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=O)O |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=O)O |
Synonyme |
Benzenepropanoic acid, 2-(ethoxycarbonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.